molecular formula C7H14ClN3 B2946401 (1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride CAS No. 1779125-59-5

(1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride

Cat. No.: B2946401
CAS No.: 1779125-59-5
M. Wt: 175.66
InChI Key: CQNOYNLNAZEPDA-UHFFFAOYSA-N
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Description

(1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride: is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of an imidazole ring substituted with an isopropyl group and a methanamine group, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Chemistry: In chemistry, (1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a ligand in coordination chemistry .

Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent and in the treatment of certain diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it valuable in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of (1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: (1-Isopropyl-1H-imidazol-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of an isopropyl group and a methanamine group makes it particularly versatile in various applications.

Properties

IUPAC Name

(3-propan-2-ylimidazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-6(2)10-5-9-4-7(10)3-8;/h4-6H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNOYNLNAZEPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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